molecular formula C10H6F3NO B1202929 7-(Trifluoromethyl)-4-quinolinol CAS No. 322-97-4

7-(Trifluoromethyl)-4-quinolinol

Cat. No.: B1202929
CAS No.: 322-97-4
M. Wt: 213.16 g/mol
InChI Key: OWPLFJSQLPTCHS-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-4-quinolinol is an organic compound characterized by the presence of a quinoline ring substituted with a trifluoromethyl group at the 7th position and a hydroxyl group at the 4th position.

Mechanism of Action

Target of Action

It’s worth noting that many trifluoromethyl group-containing drugs have been found to exhibit numerous pharmacological activities

Mode of Action

It’s known that the trifluoromethyl group in many drugs can enhance certain properties such as lipophilicity, metabolic stability, and potency . This suggests that the trifluoromethyl group in 7-(Trifluoromethyl)-4-quinolinol may interact with its targets in a similar manner, leading to changes in the target’s function or structure.

Biochemical Pathways

It’s known that the degradation of fluorinated drugs in the environment can occur through chemical and microbial pathways . This suggests that this compound may also be involved in similar biochemical pathways.

Pharmacokinetics

It’s known that the presence of a trifluoromethyl group can affect the pharmacokinetics of a drug . For example, it can enhance the drug’s metabolic stability, which could impact its bioavailability .

Result of Action

It’s known that the trifluoromethyl group in many drugs can enhance certain properties such as lipophilicity, metabolic stability, and potency . This suggests that this compound may have similar effects at the molecular and cellular level.

Action Environment

It’s known that the degradation of fluorinated drugs in the environment can occur through chemical and microbial pathways . This suggests that environmental factors such as the presence of certain chemicals or microbes could potentially influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of 4-hydroxyquinoline using trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base like cesium fluoride . The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and purity.

Industrial Production Methods: Industrial production of 7-(Trifluoromethyl)-4-quinolinol may involve continuous flow processes to enhance efficiency and scalability. These processes utilize readily available precursors and catalysts to facilitate the rapid generation of the desired product . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-4-quinolinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 7-(Trifluoromethyl)-4-quinolinol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)6-1-2-7-8(5-6)14-4-3-9(7)15/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPLFJSQLPTCHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185973
Record name 7-(Trifluorophenyl)quinolin-4-ol
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Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93516-03-1, 322-97-4
Record name 7-(Trifluoromethyl)-4(1H)-quinolinone
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Record name 4-Hydroxy-7-(trifluoromethyl)quinoline
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Record name 7-(Trifluorophenyl)quinolin-4-ol
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Record name 7-(Trifluoromethyl)-4-quinolone
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Record name 7-(Trifluorophenyl)quinolin-4-ol
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Record name 7-(trifluoromethyl)-4-quinolone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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